[bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine
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Overview
Description
[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine is a complex organophosphorus compound characterized by the presence of trifluoroethoxy groups and a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine typically involves the reaction of phosphorus oxychloride with 2,2,2-trifluoroethanol to form bis(2,2,2-trifluoroethoxy)phosphoryl chloride. This intermediate is then reacted with 4-bromobenzylamine under controlled conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphorus center.
Hydrolysis: The trifluoroethoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromophenyl moiety can interact with various enzymes and receptors, modulating their activity . The phosphorus center plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
- Methyl bis(2,2,2-trifluoroethoxy)phosphorylacetate
- Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
Uniqueness
Compared to similar compounds, [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF6NO3P/c12-9-3-1-8(2-4-9)5-19-23(20,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHFGVDIXOWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF6NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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